2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide
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Overview
Description
The compound “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide” belongs to the class of quinazolinones . Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, which includes the compound , can be achieved via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a heterocyclic imidazole ring .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .Scientific Research Applications
Synthesis and Antitumor Evaluation
Several quinazolin-4(3H)-one derivatives, including 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide, have been synthesized and evaluated for their anticancer activity. Compounds similar to the queried chemical structure have shown promising results against various cancer cell lines. For instance, a series of quinazoline derivatives were found to possess significant antitumor efficacy against different tumor subpanels, including renal and lung cancer cell lines (Mohamed et al., 2016).
Synthesis of Novel H1-Antihistaminic Agents
Research also indicates the potential of these compounds in the development of new H1-antihistaminic agents. A study demonstrated the synthesis of novel quinazolin-4(3H)-ones which showed significant protection against histamine-induced bronchospasm in guinea pigs. These findings suggest the potential of these compounds in treating allergic reactions (Alagarsamy & Parthiban, 2013).
Antimicrobial and Antibacterial Activity
Synthesis and Biological Activities
Quinazolinone derivatives, similar to this compound, have been synthesized and tested for their biological activities. Some of these compounds have demonstrated promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Sanghani et al., 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor, blocking the activities of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . By inhibiting HDAC, it induces multiple epigenetic modifications affecting signaling networks .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway, a critical pathway in cancer cell growth and survival . It also impacts the epigenetic regulation of gene expression by inhibiting HDAC, leading to changes in the cell phenotype and gene expression .
Pharmacokinetics
Similar compounds have been reported to have high plasma free fractions, large volume of distribution, high clearance, and intermediate half-life . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The compound’s dual inhibitory action against PI3K and HDAC leads to potent antiproliferative activities against certain cancer cells . By disrupting the PI3K/AKT signaling pathway and inducing epigenetic modifications, it can inhibit cell proliferation and induce cell death .
Future Directions
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-16-10-6-8-14-20(16)27-24(31)17(2)33-26-28-21-15-9-7-13-19(21)23-29-22(25(32)30(23)26)18-11-4-3-5-12-18/h3-15,17,22H,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIAXEIRIAZYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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